molecular formula C16H10Cl3N3O3 B6291913 5-Chloro-3-(2-(2,4-dichlorophenoxy)acetylhydrazidyl)-2-oxoindoline CAS No. 406703-01-3

5-Chloro-3-(2-(2,4-dichlorophenoxy)acetylhydrazidyl)-2-oxoindoline

Cat. No.: B6291913
CAS No.: 406703-01-3
M. Wt: 398.6 g/mol
InChI Key: JVQVXNOWSRTHNJ-UHFFFAOYSA-N
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Description

5-Chloro-3-(2-(2,4-dichlorophenoxy)acetylhydrazidyl)-2-oxoindoline is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of multiple chlorine atoms and a hydrazidyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-(2-(2,4-dichlorophenoxy)acetylhydrazidyl)-2-oxoindoline typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 5-chloro-2-oxoindoline with 2,4-dichlorophenoxyacetic acid hydrazide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) is common for monitoring the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-(2-(2,4-dichlorophenoxy)acetylhydrazidyl)-2-oxoindoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5-Chloro-3-(2-(2,4-dichlorophenoxy)acetylhydrazidyl)-2-oxoindoline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Chloro-3-(2-(2,4-dichlorophenoxy)acetylhydrazidyl)-2-oxoindoline involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-(2,4-dichlorophenoxy)phenol
  • 2,4,4’-Trichloro-2’-hydroxydiphenyl ether
  • 3-Chloro-6-(2,4-dichlorophenoxy)phenol

Uniqueness

Compared to similar compounds, 5-Chloro-3-(2-(2,4-dichlorophenoxy)acetylhydrazidyl)-2-oxoindoline exhibits unique chemical properties due to the presence of the hydrazidyl group and the specific arrangement of chlorine atoms

Properties

IUPAC Name

N-[(5-chloro-2-hydroxy-1H-indol-3-yl)imino]-2-(2,4-dichlorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl3N3O3/c17-8-1-3-12-10(5-8)15(16(24)20-12)22-21-14(23)7-25-13-4-2-9(18)6-11(13)19/h1-6,20,24H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVQVXNOWSRTHNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=C(N2)O)N=NC(=O)COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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